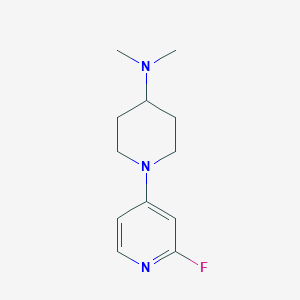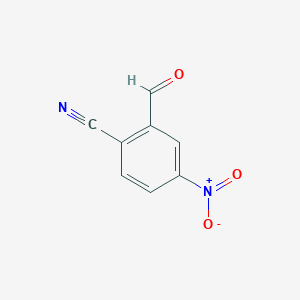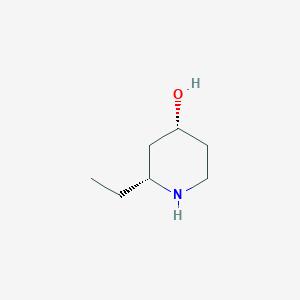![molecular formula C13H17NO2 B13349209 (3S,4R)-4-[(2,3-dihydro-1H-inden-2-yl)amino]oxolan-3-ol](/img/structure/B13349209.png)
(3S,4R)-4-[(2,3-dihydro-1H-inden-2-yl)amino]oxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R)-4-((2,3-Dihydro-1H-inden-2-yl)amino)tetrahydrofuran-3-ol is a chiral compound that features a tetrahydrofuran ring substituted with an amino group linked to a dihydroindenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-((2,3-Dihydro-1H-inden-2-yl)amino)tetrahydrofuran-3-ol typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the Dihydroindenyl Moiety: This step often involves coupling reactions such as reductive amination or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (3S,4R)-4-((2,3-Dihydro-1H-inden-2-yl)amino)tetrahydrofuran-3-ol can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
Industrially, the compound could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
作用機序
The mechanism by which (3S,4R)-4-((2,3-Dihydro-1H-inden-2-yl)amino)tetrahydrofuran-3-ol exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
類似化合物との比較
Similar Compounds
- (3S,4R)-4-((2,3-Dihydro-1H-inden-2-yl)amino)tetrahydrofuran-2-ol
- (3S,4R)-4-((2,3-Dihydro-1H-inden-2-yl)amino)tetrahydropyran-3-ol
Uniqueness
The uniqueness of (3S,4R)-4-((2,3-Dihydro-1H-inden-2-yl)amino)tetrahydrofuran-3-ol lies in its specific stereochemistry and the presence of both a tetrahydrofuran ring and a dihydroindenyl moiety. This combination of features may confer unique biological activity and chemical reactivity compared to similar compounds.
特性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC名 |
(3S,4R)-4-(2,3-dihydro-1H-inden-2-ylamino)oxolan-3-ol |
InChI |
InChI=1S/C13H17NO2/c15-13-8-16-7-12(13)14-11-5-9-3-1-2-4-10(9)6-11/h1-4,11-15H,5-8H2/t12-,13-/m1/s1 |
InChIキー |
XIZLVPVXMVPVRY-CHWSQXEVSA-N |
異性体SMILES |
C1[C@H]([C@@H](CO1)O)NC2CC3=CC=CC=C3C2 |
正規SMILES |
C1C(CC2=CC=CC=C21)NC3COCC3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(3-(tert-Butoxycarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)boronic acid](/img/structure/B13349183.png)






